molecular formula C12H7BrN2O B13843616 2-(4-Bromophenyl)oxazolo[5,4-b]pyridine

2-(4-Bromophenyl)oxazolo[5,4-b]pyridine

Cat. No.: B13843616
M. Wt: 275.10 g/mol
InChI Key: FKJPMLYDQRJPBK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a bromophenyl substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 4-bromobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the oxazole ring through cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazolo[5,4-b]pyridine derivatives with different oxidation states. Reduction reactions can also be performed to modify the electronic properties of the compound.

    Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazolo[5,4-b]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as bacterial enzymes or cancer cell receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the death of bacterial cells or the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)oxazolo[5,4-b]pyridine
  • 2-(4-Methylphenyl)oxazolo[5,4-b]pyridine
  • 2-(4-Nitrophenyl)oxazolo[5,4-b]pyridine

Uniqueness

2-(4-Bromophenyl)oxazolo[5,4-b]pyridine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, allowing for further functionalization. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, methyl, and nitro analogs.

Biological Activity

2-(4-Bromophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. It comprises an oxazole and pyridine ring, characterized by the molecular formula C12H7BrN2OC_{12}H_7BrN_2O. This compound has garnered attention for its various biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

Structural Characteristics

The compound's structure is pivotal to its biological activity. The presence of the bromophenyl group and the fused bicyclic system enhances its interaction with biological targets. The following table summarizes the structural features and properties of this compound:

PropertyDetail
Molecular FormulaC12H7BrN2OC_{12}H_7BrN_2O
Molecular Weight275.1 g/mol
CAS Number890990-46-2

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . Studies have shown that bromophenyl derivatives can effectively inhibit a range of bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal pathogens like Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µM, indicating potent activity.

Antiviral Activity

In addition to antimicrobial effects, this compound has shown potential antiviral properties . Similar compounds have been studied for their ability to inhibit viral replication in vitro, suggesting a mechanism that may involve interference with viral entry or replication processes .

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory activity . Some derivatives of oxazolo[5,4-b]pyridines have demonstrated effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), such as phenylbutazone and indomethacin, without causing gastrointestinal irritation . This property makes it a candidate for further exploration in pain management therapies.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

  • Antimicrobial Study : A study published in MDPI highlighted that various substituted pyridines exhibited superior antimicrobial activity compared to standard antibiotics. The research emphasized the importance of halogen substitutions in enhancing efficacy against resistant strains .
  • Anti-inflammatory Research : A comparative analysis showed that certain oxazole derivatives possess anti-inflammatory effects that rival traditional NSAIDs while exhibiting lower toxicity profiles .
  • Binding Affinity Studies : Interaction studies involving this compound revealed significant binding affinity with specific biological targets, which is crucial for understanding its therapeutic potential .

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

2-(4-bromophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H7BrN2O/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H

InChI Key

FKJPMLYDQRJPBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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